molecular formula C7H12F3N B1316632 2-(Trifluoromethyl)cyclohexan-1-amine CAS No. 58665-69-3

2-(Trifluoromethyl)cyclohexan-1-amine

Cat. No. B1316632
CAS RN: 58665-69-3
M. Wt: 167.17 g/mol
InChI Key: KHKJUJGNSSJMED-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C7H12F3N . This compound has gained considerable attention in scientific research, particularly in the field of drug discovery.


Synthesis Analysis

The synthesis of trifluoromethyl amines has been achieved through a one-pot synthesis method using CF3SO2Na and RfSO2Na . This method has been successfully extended to the configuration of perfluoroalkyl amines, complementing the established synthesis strategy of trifluoromethyl amines .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)cyclohexan-1-amine consists of a cyclohexane ring with a trifluoromethyl group and an amine group attached . The exact mass of the molecule is 181.10783394 g/mol .

Scientific Research Applications

Synthesis and Reactivity

  • Building Blocks for Organic Synthesis : Compounds related to "2-(Trifluoromethyl)cyclohexan-1-amine" serve as reactive intermediates for the synthesis of various organic and heterocyclic compounds. For instance, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related precursors demonstrates their role as versatile building blocks in organic synthesis (Fadeyi & Okoro, 2008).

Polymer Science

  • Polymer Synthesis : The incorporation of the trifluoromethyl group into polymers through compounds such as 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane enhances the solubility and thermal stability of the resulting polyimides, indicating the potential of these compounds in the development of high-performance materials (Yang, Su, & Hsiao, 2004).

Catalysis

  • Transfer Hydrogenation : The use of cyclohexadienes, related to the structure of interest, in Brønsted acid-catalyzed transfer hydrogenation showcases their potential as dihydrogen surrogates in catalytic processes (Chatterjee & Oestreich, 2016).

Organometallic Chemistry

  • Metal-Catalyzed Reactions : The trifluorotoluene complex derived from a similar structure demonstrates regio- and stereoselective addition reactions, highlighting the influence of electron-withdrawing groups on catalytic organic transformations (Wilson et al., 2017).

Sensing and Sorption

  • Sensing Applications : The design and functionalization of luminescent metal-organic frameworks (MOFs) for selective gas/vapor sorption and nanomolar sensing of hazardous materials in water showcase the utility of amine-functionalized compounds in creating responsive materials (Das & Mandal, 2018).

properties

IUPAC Name

2-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJUJGNSSJMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585545
Record name 2-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)cyclohexan-1-amine

CAS RN

58665-69-3
Record name 2-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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CC(NC1CCCCC1C(F)(F)F)c1ccccc1
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